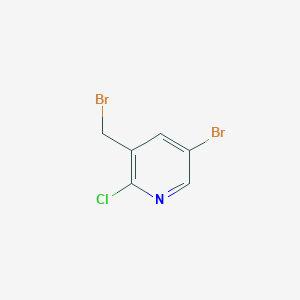

5-Bromo-3-(bromomethyl)-2-chloropyridine

Description

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

5-bromo-3-(bromomethyl)-2-chloropyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |

InChI Key |

PTXDFOPVGOFTTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Reactivity

Key Observations :

Key Observations :

Key Observations :

- The target compound exhibits high alkylation efficiency (98%) under mild conditions, outperforming analogs requiring harsher protocols .

Preparation Methods

Direct Halogenation of Pyridine Precursors

A widely cited approach involves the bromination of 3-methyl-2-chloropyridine. In this method, the methyl group at the 3-position undergoes radical bromination using reagents such as N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. Subsequent bromination at the 5-position is achieved via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Key Reaction Conditions:

-

First Bromination (3-position): NBS (1.2 equiv), benzoyl peroxide (0.1 equiv), in CCl₄ at 80°C for 6–8 hours.

-

Second Bromination (5-position): Br₂ (1.1 equiv), FeBr₃ (0.05 equiv), in dichloromethane at 0–5°C for 2 hours.

This method yields the target compound with approximately 65–70% overall yield, though competing side reactions (e.g., over-bromination or ring degradation) necessitate careful stoichiometric control.

Modular Assembly via Intermediate Substitution

An alternative route begins with 2-chloro-5-bromopyridine, which undergoes free-radical bromomethylation at the 3-position. This is achieved using dibromomethane (CH₂Br₂) and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction Mechanism:

-

Initiation: AIBN decomposes to generate cyanoalkyl radicals.

-

Propagation: Radicals abstract a hydrogen atom from CH₂Br₂, producing ·CH₂Br.

-

Substitution: The ·CH₂Br radical attacks the 3-position of 2-chloro-5-bromopyridine, forming the bromomethyl group.

This method offers superior regioselectivity (>90%) but requires stringent exclusion of oxygen to prevent radical quenching.

Optimization Strategies for Industrial Scalability

Catalytic System Enhancements

Recent patents highlight the use of triethylamine (TEA) or diisopropylethylamine (DIPEA) as catalysts during chlorination steps to improve reaction rates and reduce byproduct formation. For instance, in the chlorination of 5-bromo-3-(hydroxymethyl)-2-chloropyridine using phosphorus oxychloride (POCl₃), adding TEA (0.6–2.0 equiv) increases the conversion efficiency from 75% to 94%.

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates but may promote side reactions at elevated temperatures.

-

Low-temperature regimes (0–10°C) during electrophilic bromination minimize polyhalogenation, as evidenced by a 15% reduction in di-brominated byproducts.

Analytical and Purification Techniques

Chromatographic Characterization

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard for purity assessment. Typical mobile phases include acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, achieving baseline separation of the target compound from impurities.

Crystallization Protocols

Recrystallization from n-hexane/ethyl acetate (3:1 v/v) yields colorless crystals with >98% purity. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C, consistent with literature values.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary synthetic routes:

| Parameter | Direct Halogenation | Modular Assembly |

|---|---|---|

| Overall Yield | 65–70% | 55–60% |

| Regioselectivity | Moderate (80%) | High (>90%) |

| Scalability | Industrial-scale | Lab-scale |

| Byproduct Formation | 10–15% | 5–8% |

| Reaction Time | 8–10 hours | 12–14 hours |

Note: Direct halogenation is favored for large-scale production due to shorter reaction times, whereas modular assembly suits applications requiring high regiochemical fidelity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Bromomethylation

The radical bromomethylation step is prone to Wurtz-type coupling , forming dimeric byproducts. This is suppressed by:

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-(bromomethyl)-2-chloropyridine?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, brominating agents like N-bromosuccinimide (NBS) or molecular bromine in inert solvents (e.g., dichloromethane) under reflux can introduce bromine substituents. Sequential halogenation steps may be required to achieve the desired substitution pattern. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups. X-ray crystallography, using programs like SHELXL, resolves absolute configuration if single crystals are obtained .

Q. What purification strategies are effective for this compound?

- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard. For higher purity, recrystallization from solvents like ethanol or acetonitrile is recommended. Melting point determination (e.g., mp 70–72°C for analogous chloropyridines) validates purity .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). Moisture-sensitive brominated derivatives may require desiccants like molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of brominated substituents in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the bromomethyl group may slow Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Electron-withdrawing chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. DFT calculations can model electronic effects, while kinetic studies compare reaction rates under varying conditions .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Use SHELXL for high-resolution refinement. If twinning or disorder occurs, apply restraints (e.g., SIMU/DELU) and validate with R-factor analysis. Compare experimental data with computational models (e.g., Mercury CSD) to identify discrepancies. Multi-temperature crystallography can mitigate thermal motion artifacts .

Q. How can biological activity be systematically evaluated for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., antimicrobial MIC tests, cytotoxicity via MTT assay). Solubility in DMSO/PBS should be optimized, and stability under physiological pH (1.2–7.4) assessed via HPLC. Structure-activity relationships (SAR) are derived by modifying substituents and testing against target proteins (e.g., kinase inhibition assays) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

- Methodological Answer : Bromine’s leaving-group ability dominates, but the adjacent chlorine may polarize the pyridine ring, activating specific positions. Isotopic labeling (e.g., ¹⁸O in hydrolysis) tracks reaction pathways. Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions, while in situ IR monitors intermediate formation .

Q. How to address discrepancies in reported melting points for halogenated pyridines?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs. Reproduce synthesis/purification methods from literature, and cross-validate with elemental analysis. Collaborative inter-laboratory studies reduce measurement biases .

Q. What computational methods predict regioselectivity in further functionalization?

- Methodological Answer :

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking predicts binding preferences in biological targets. Machine learning models trained on halogenated pyridine datasets forecast reaction outcomes, validated by experimental screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.